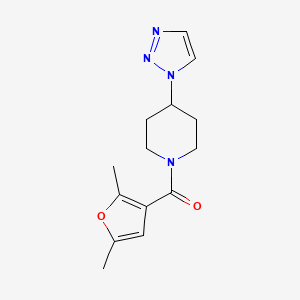

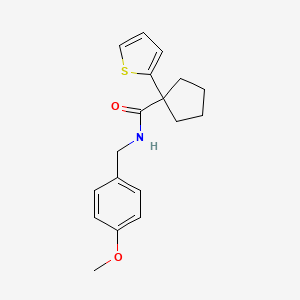

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule that contains a 1,2,3-triazole ring, a piperidine ring, and a furan ring . The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom.

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an azide with an alkyne in a copper-catalyzed click reaction . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole product . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques. The presence of the C=O groups can be confirmed by IR absorption spectra at 1650–1712 cm−1 . The 1H-NMR spectrum can show peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The synthesis of complex chemical compounds often involves multi-step reactions that can offer insights into new methods for assembling molecular architectures. For example, Bagley et al. (2005) demonstrated a sophisticated synthesis of dimethyl sulfomycinamate, a thiopeptide antibiotic derivative, through a Bohlmann-Rahtz heteroannulation reaction, showcasing the capability to construct intricately substituted pyridines efficiently. This process, which proceeds with total regiocontrol, highlights the potential for synthesizing compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone through tailored synthetic routes (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).

Antimicrobial and Anticonvulsant Properties

Research by Rajasekaran, Murugesan, and Anandarajagopal (2006) on novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles indicates the potential for derivatives of this compound to exhibit significant biological activities. Their work demonstrated moderate antibacterial and antifungal properties alongside excellent anticonvulsant activity in mice, suggesting a promising avenue for the development of new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Molecular Interaction Studies

Watson et al. (2005) explored the receptor-based mechanism of action of potent noncompetitive allosteric antagonists, providing a framework for understanding how derivatives of this compound might interact with biological targets. Such studies are crucial for drug development, as they offer detailed insights into the molecular interactions that underpin therapeutic effects (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Novel Bioactive Heterocycles

The synthesis and evaluation of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone by Prasad et al. (2018) for antiproliferative activity showcases the potential for creating novel bioactive heterocycles with significant biological properties. Their work emphasizes the importance of structural characterization and the role of molecular interactions in defining the bioactivity of such compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Future Directions

properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-10-9-13(11(2)20-10)14(19)17-6-3-12(4-7-17)18-8-5-15-16-18/h5,8-9,12H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQVRFGXSWPXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

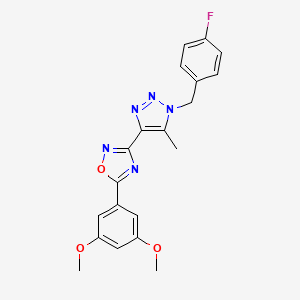

![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2462673.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2462677.png)

![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2462678.png)

![4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2462679.png)

![methyl 3-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2462680.png)